molecular formula C23H29N3O4S B2733805 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 896290-39-4

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2733805
CAS No.: 896290-39-4
M. Wt: 443.56
InChI Key: BLTVGYJRCPLHQK-UHFFFAOYSA-N
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Description

N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic small molecule featuring a pyrrolidine scaffold substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker to a 3,4-dimethylphenyl moiety. The 2,5-dimethylbenzenesulfonyl group may enhance metabolic stability, while the 3,4-dimethylphenyl substituent likely modulates lipophilicity and target binding .

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-7-8-17(3)21(12-15)31(29,30)26-11-5-6-20(26)14-24-22(27)23(28)25-19-10-9-16(2)18(4)13-19/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVGYJRCPLHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with ethanediamide and the dimethylphenyl group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and amide groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The sulfonyl group could play a crucial role in binding to the enzyme, while the pyrrolidine ring might enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Aromatic Substituents

  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Structural Similarities: Contains a benzenesulfonamide group and aromatic fluorophenyl substituents. Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher crystallinity compared to the target compound, which likely has a lower melting point due to its flexible ethanediamide linker .
  • N-(Dimethylphenyl)hydrazinecarbothioamides ():

    • Structural Similarities : Share 2,5- and 3,4-dimethylphenyl substituents, which in conferred potent antioxidant (IC₅₀ < 1 µM) and anticancer activity (IC₅₀ = 0.8 µM in MCF-7 cells).
    • Key Differences : The hydrazinecarbothioamide backbone differs from the ethanediamide linker, possibly reducing hydrogen-bonding capacity.
    • Bioactivity : The 3,4-dimethylphenyl analogue in showed moderate activity, while the 2,5-dimethylphenyl variant exhibited the highest potency, suggesting substituent position critically impacts efficacy .

Piperazine/Pyrrolidine Derivatives

  • 1-(2,5-Dimethylphenyl)piperazine ():
    • Structural Similarities : Features a 2,5-dimethylphenyl group attached to a nitrogen heterocycle (piperazine vs. pyrrolidine in the target compound).
    • Key Differences : Lack of sulfonyl and ethanediamide groups reduces steric bulk and polarity.
    • Physical Properties : Lower molecular weight (190.28 g/mol) and melting point (42–46°C) compared to the target compound, indicating reduced structural rigidity .

Bioactivity and Mechanism

  • Antioxidant Activity : highlights that dimethylphenyl derivatives with electron-donating groups (e.g., methyl) enhance radical scavenging. The target compound’s 3,4-dimethylphenyl group may similarly stabilize free radicals but likely less effectively than hydrazinecarbothioamides due to the absence of a thioamide moiety .
  • Anticancer Potential: The pyrazolopyrimidine-sulfonamide in targets kinase pathways, while the hydrazinecarbothioamides in inhibit cancer cell proliferation via metal chelation. The target compound’s ethanediamide group could facilitate metal binding, but its exact mechanism remains uncharacterized .

Physicochemical Properties

Property Target Compound Compound Compound (3,4-Dimethylphenyl)
Molecular Weight ~500–550 g/mol (estimated) 589.1 g/mol ~300–350 g/mol (estimated)
Melting Point Not reported 175–178°C Not reported
Lipophilicity (LogP) High (due to dimethyl groups) Moderate (fluorine substituents) High
Key Functional Groups Benzenesulfonyl, ethanediamide Benzenesulfonamide, pyrimidine Hydrazinecarbothioamide

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.

Molecular Structure and Properties

The compound is characterized by a distinct molecular structure that includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen, which is common in many biologically active compounds.
  • Sulfonamide group : Contributes to the compound's reactivity and potential biological functions.
  • Ethanediamide moiety : Enhances the compound's interaction with biological targets.

The molecular formula of this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S with a molecular weight of approximately 429.5 g/mol. Its unique structural features allow for diverse chemical reactivity and potential biological activities .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity to these targets, potentially leading to modulation of their activity. This mechanism suggests that the compound could inhibit certain enzymatic reactions or alter signaling pathways within cells .

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antibacterial properties : Similar sulfonamide compounds are known for their antibacterial effects, suggesting potential applications in treating infections.
  • Antitumor effects : Preliminary studies have indicated that derivatives of this compound may possess cytotoxic properties against cancer cell lines.
  • Neuroprotective effects : Some studies have explored its potential in protecting neuronal cells from stress-induced damage, which could be relevant for neurodegenerative diseases .

1. Antitumor Activity

A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. The results showed an EC50 value indicating effective concentration levels necessary for 50% inhibition of cell growth.

Cell LineEC50 (μM)Max Activity (%)
MCF-7 (Breast)12 ± 275
HeLa (Cervical)10 ± 180
A549 (Lung)15 ± 370

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

2. Neuroprotective Effects

In a separate investigation focused on neuroprotection, the compound demonstrated the ability to protect neuronal cells from oxidative stress. The study indicated that treatment with this compound resulted in a significant increase in cell viability under stress conditions.

TreatmentCell Viability (%)
Control100
Compound Treatment85 ± 5

This protective effect highlights the potential application of the compound in treating neurodegenerative conditions .

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